2-(2,5-dimethylphenyl)benzoic Acid
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Overview
Description
2-(2,5-Dimethylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O2 It is a derivative of benzoic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.
Another method involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid reacts with 2-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 80-100°C) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. Post-reaction, the mixture is quenched with water, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2-(2,5-Dicarboxyphenyl)benzoic acid.
Reduction: 2-(2,5-Dimethylphenyl)benzyl alcohol.
Substitution: 2-(2,5-Dimethyl-4-nitrophenyl)benzoic acid (nitration product).
Scientific Research Applications
2-(2,5-Dimethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)benzoic acid
- 2-(3,5-Dimethylphenyl)benzoic acid
- 2-(2,6-Dimethylphenyl)benzoic acid
Uniqueness
2-(2,5-Dimethylphenyl)benzoic acid is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern provides distinct steric and electronic effects compared to other isomers, affecting its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-8-11(2)14(9-10)12-5-3-4-6-13(12)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGFZXIYNOLQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413938 |
Source
|
Record name | 2-(2,5-dimethylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253351-62-1 |
Source
|
Record name | 2-(2,5-dimethylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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